1-Bromo-1,1-difluoro-4-phenylbutan-2-one
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Overview
Description
1-Bromo-1,1-difluoro-4-phenylbutan-2-one is an organic compound with the molecular formula C10H9BrF2O and a molecular weight of 263.08 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a phenyl group attached to a butanone backbone. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
The synthesis of 1-Bromo-1,1-difluoro-4-phenylbutan-2-one typically involves the reaction of 1,1-difluoro-4-phenylbutan-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-Bromo-1,1-difluoro-4-phenylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted products.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki or Heck reactions, forming biaryl or styrene derivatives.
Scientific Research Applications
1-Bromo-1,1-difluoro-4-phenylbutan-2-one is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1-difluoro-4-phenylbutan-2-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. In reduction and oxidation reactions, the carbonyl group undergoes changes in its oxidation state, leading to the formation of alcohols or carboxylic acids. The phenyl group can participate in π-π interactions and other aromatic reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
1-Bromo-1,1-difluoro-4-phenylbutan-2-one can be compared with similar compounds such as:
1-Bromo-4-phenylbutan-2-one: Lacks the fluorine atoms, resulting in different reactivity and properties.
1,1-Difluoro-4-phenylbutan-2-one: Lacks the bromine atom, affecting its ability to undergo nucleophilic substitution.
1-Bromo-1,1-difluoro-2-phenylpropan-2-one: Has a different carbon backbone, leading to variations in chemical behavior.
These comparisons highlight the unique combination of bromine and fluorine atoms in this compound, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
1-bromo-1,1-difluoro-4-phenylbutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPKWCNOYXXOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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